2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
Description
The compound 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a fluorophenyl moiety.
Properties
IUPAC Name |
2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S2/c1-3-10(4-2)14(23)19-15-20-21-16(25-15)24-9-13(22)18-12-8-6-5-7-11(12)17/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELJUICXPTMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core is electrophilic at the C2 and C5 positions due to electron-withdrawing effects from adjacent nitrogen atoms. Reactions may involve:
Table 1: Reported nucleophilic substitution conditions for thiadiazoles
Oxidation of the Sulfanyl Bridge
The methyl sulfanyl (-S-CH₂-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
Key Observations :
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Sulfoxide formation occurs selectively at 0°C in acetic acid .
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Over-oxidation to sulfones requires stronger agents like KMnO₄ .
Hydrolysis of Amide Bonds
The compound contains two amide groups:
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Primary amide : N-linked to the thiadiazole ring.
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Secondary amide : Part of the 2-fluorophenylcarbamoyl moiety.
Table 2: Hydrolysis conditions for amide bonds
| Amide Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Primary amide | 6N HCl, reflux, 8 hr | Carboxylic acid + amine | Butanoic acid derivative | |
| Secondary amide | NaOH (2M), EtOH, 60°C, 6 hr | Carboxylate + aniline | 2-Fluoroaniline |
The fluorophenyl group enhances the stability of the secondary amide against hydrolysis due to electron-withdrawing effects .
Electrophilic Aromatic Substitution
The 2-fluorophenyl ring may undergo limited electrophilic substitution due to deactivation by the fluorine atom. Reported modifications include:
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Nitration : Requires fuming HNO₃/H₂SO₄ at 100°C, yielding meta-substituted products .
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Halogenation : Bromination feasible with Br₂/FeBr₃ under high temperatures .
Functionalization via Coupling Reactions
The butanamide chain can participate in cross-coupling reactions using palladium catalysts:
Example : Suzuki-Miyaura coupling with aryl boronic acids:
Optimized conditions involve DMF/H₂O (4:1) at 80°C for 12 hr .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-Ethyl-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of thiadiazole derivatives. The compound may modulate inflammatory pathways, providing a basis for its use in treating conditions like arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that 2-Ethyl-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics .
Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it activates caspase pathways, leading to apoptosis in cancer cells .
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and fluorophenyl group could play a role in binding to the target, while the carbamoyl and butanamide groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Analogues
Sulphametheole (CAS 144-82-1)
- Core Structure : 1,3,4-thiadiazole.
- Substituents : Methyl group at the thiadiazole ring, sulfanilamide side chain.
- Activity : Historically used as an antibacterial agent but banned in Sweden due to safety concerns .
- The ethyl butanamide chain may improve metabolic stability compared to Sulphametheole’s simpler alkyl groups.
N-5-Tetrazolyl Aroylurea Derivatives ()
- Core Structure : Tetrazole ring.
- Substituents : Methoxy, bromo, or methylphenyl groups linked via urea.
- Activity : Demonstrated plant growth regulation (e.g., compound 2h and 2j showed growth-promoting effects) .
- Key Differences :
- The thiadiazole core in the target compound offers greater rigidity compared to tetrazole, possibly influencing binding specificity.
- Fluorophenyl substitution may enhance lipophilicity, aiding membrane penetration in biological systems.
N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-Aryloxyacetyl Ureas ()
- Core Structure : 1,2,4-triazole.
- Substituents : Carboxy groups and aryloxyacetyl chains.
- Activity : Moderate plant growth regulation .
- Key Differences :
- The target compound’s thiadiazole core and fluorophenyl group may confer distinct electronic properties, altering reactivity or target affinity.
Hypothetical Bioactivity and Regulatory Implications
- Bioactivity Prediction :
- The fluorophenyl group in the target compound could mimic bioactive motifs seen in agrochemicals (e.g., flufenacet) or pharmaceuticals (e.g., kinase inhibitors).
- The sulfanyl-carbamoyl linkage may enable hydrogen bonding, a feature critical in enzyme inhibition.
- Regulatory Considerations :
Data Table: Comparative Overview
Biological Activity
The compound 2-Ethyl-N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a derivative of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its pharmacological significance. The presence of the 2-fluorophenyl group and a sulfanyl linkage contributes to its unique chemical behavior and potential biological activity.
Chemical Formula:
Biological Activities
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Antimicrobial Activity
- Thiadiazole derivatives are recognized for their antibacterial and antifungal properties. Studies indicate that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains, including resistant strains.
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Anti-inflammatory Effects
- Research has shown that thiadiazole derivatives can reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
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Antitumor Properties
- Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells, making it a candidate for further anticancer drug development.
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Neuropharmacological Effects
- The compound may exhibit anxiolytic and antidepressant-like effects, attributed to its ability to modulate neurotransmitter systems.
The biological activity of 2-Ethyl-N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with the thiadiazole structure often inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation: Interaction with neurotransmitter receptors may explain its neuropharmacological effects.
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cancer cells can lead to apoptosis.
Table 1: Summary of Biological Activities
Notable Research
A study published in Pharmaceutical Sciences highlighted the compound's effectiveness against resistant bacterial strains, showing a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics. Another investigation into its anti-inflammatory properties revealed a significant reduction in pro-inflammatory cytokines in murine models when treated with this compound.
Q & A
Q. How can this compound be adapted for materials science applications, such as organic electronics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
